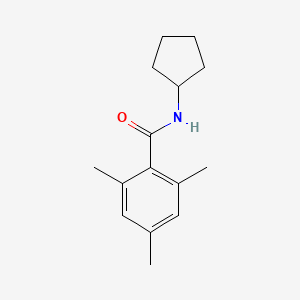
N-(2-methoxyethyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine-3-carboxamide, commonly known as Mepiprazole, is a synthetic compound that belongs to the class of antipsychotic drugs. Mepiprazole has been used for the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. The compound has been found to be effective in reducing the symptoms of these disorders, including hallucinations, delusions, and mood swings.
作用機序
Mepiprazole exerts its therapeutic effects by blocking the dopamine D2 receptor in the brain. The dopamine D2 receptor is involved in the regulation of mood, behavior, and cognition. By blocking this receptor, Mepiprazole reduces the activity of dopamine in the brain, which in turn reduces the symptoms of psychiatric disorders such as schizophrenia and bipolar disorder. Mepiprazole also has an affinity for the serotonin 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Mepiprazole has several biochemical and physiological effects in the body. The compound has been found to decrease the levels of dopamine and serotonin in the brain, which reduces the symptoms of psychiatric disorders. Mepiprazole also has anxiolytic and antidepressant effects, which may be due to its affinity for the serotonin 5-HT1A receptor. In addition, Mepiprazole has been found to have neuroprotective effects, which may be due to its antioxidant properties.
実験室実験の利点と制限
Mepiprazole has several advantages for lab experiments. The compound is stable and can be easily synthesized using standard laboratory techniques. Mepiprazole is also relatively inexpensive compared to other antipsychotic drugs, which makes it an attractive option for research studies. However, Mepiprazole has several limitations for lab experiments. The compound has a low solubility in water, which can make it difficult to administer in vivo. In addition, Mepiprazole has a relatively short half-life, which may limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for the research on Mepiprazole. One potential area of investigation is the use of Mepiprazole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of new derivatives of Mepiprazole with improved pharmacological properties. In addition, further studies are needed to investigate the potential use of Mepiprazole in the treatment of anxiety disorders and PTSD. Overall, the research on Mepiprazole has the potential to contribute to the development of new and effective treatments for psychiatric and neurological disorders.
合成法
Mepiprazole can be synthesized using several methods. One of the most common methods involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-methoxyethylamine to form the corresponding amide. The resulting amide is then subjected to cyclization with pyrimidine-2-carboxylic acid to form Mepiprazole. The synthesis of Mepiprazole is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure and stable product.
科学的研究の応用
Mepiprazole has been extensively studied for its therapeutic potential in various psychiatric disorders. The compound has been found to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and depression. Mepiprazole has also been studied for its potential use in the treatment of anxiety disorders and post-traumatic stress disorder (PTSD). In addition, Mepiprazole has been investigated for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-(1-pyrimidin-2-ylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-25-13-9-19-17(24)15-4-2-10-23(14-15)16-5-11-22(12-6-16)18-20-7-3-8-21-18/h3,7-8,15-16H,2,4-6,9-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJYXJCEZGKODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315236.png)
![6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide](/img/structure/B5315239.png)

![4-allyl-3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B5315250.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5315263.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5315272.png)
![4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B5315282.png)
![N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5315286.png)
![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5315303.png)
![2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5315311.png)


![6-[(diethylamino)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5315353.png)